
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22IO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropyl group. It is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 1-iodo-2-methoxypropane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide are used in substitution reactions. The reaction conditions vary depending on the nucleophile but often involve refluxing in an appropriate solvent.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
Substitution: The major products are the substituted phosphonium salts.
科学的研究の応用
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization of phosphonium salts.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This property makes it useful in targeting mitochondrial functions and studying mitochondrial dynamics. The methoxy-oxopropyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(1-Methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Triphenylphosphine oxide: Lacks the methoxy-oxopropyl group but shares the triphenylphosphonium core.
Triphenylphosphine: The parent compound without the methoxy-oxopropyl group or halide ion.
Uniqueness
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is unique due to its combination of the triphenylphosphonium group and the methoxy-oxopropyl group. This combination imparts specific chemical reactivity and biological properties that are not observed in other similar compounds. The presence of the iodide ion also influences its solubility and reactivity in various solvents and reaction conditions.
特性
CAS番号 |
56904-90-6 |
|---|---|
分子式 |
C22H22IO2P |
分子量 |
476.3 g/mol |
IUPAC名 |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChIキー |
YFCYHLFPISKOSH-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


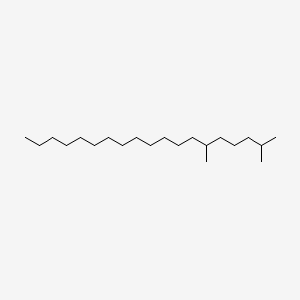
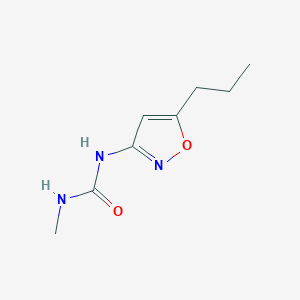

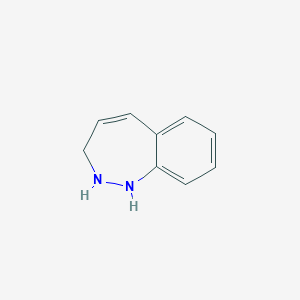
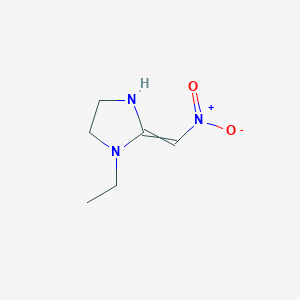
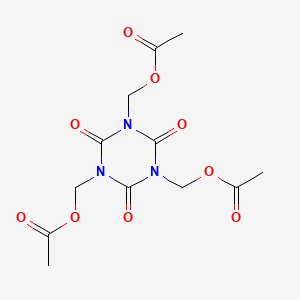
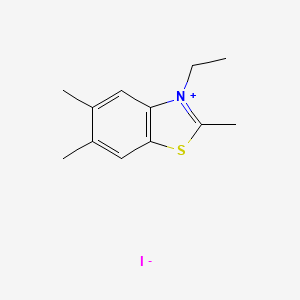
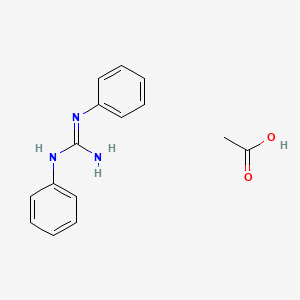
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
